Tenofovir is a nucleoside reverse transcriptase inhibitor analog of adenosine.
An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
Tenofovir hydrate
CAS No.: 206184-49-8
VCID: VC0003814
Molecular Formula: C9H16N5O5P
Molecular Weight: 305.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
Tenofovir hydrate refers to the hydrated forms of tenofovir, a nucleotide analog reverse transcriptase inhibitor used primarily in the treatment of HIV-1 infection and Hepatitis B. The hydrates of tenofovir are significant because they can affect the physical and chemical properties of the compound, influencing its stability, solubility, and bioavailability. Dehydration and StabilityDehydration of tenofovir hydrates can lead to significant changes in their crystal structures. The dehydration process involves transformations from hydrates with high water content to monohydrates and eventually to an anhydrous form. These transformations are often irreversible and involve the reconstruction of the crystal architecture from a loose, planar structure to a more compact, dense one . The stability of the anhydrous form of tenofovir is notable, as it remains stable up to temperatures around 540 K, after which decomposition begins . This stability is crucial for the storage and handling of tenofovir formulations. Pharmacological ImplicationsWhile tenofovir hydrates themselves are not directly used in pharmaceutical formulations, understanding their properties is essential for the development of stable and effective tenofovir-based drugs. Tenofovir disoproxil fumarate (TDF), a prodrug of tenofovir, is widely used in antiretroviral therapy. It is rapidly converted to tenofovir in the body, which then acts as a nucleotide analog reverse transcriptase inhibitor to suppress viral replication .
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CAS No. | 206184-49-8 | ||||||||||
Product Name | Tenofovir hydrate | ||||||||||
Molecular Formula | C9H16N5O5P | ||||||||||
Molecular Weight | 305.23 g/mol | ||||||||||
IUPAC Name | [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;hydrate | ||||||||||
Standard InChI | InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1 | ||||||||||
Standard InChIKey | PINIEAOMWQJGBW-FYZOBXCZSA-N | ||||||||||
Isomeric SMILES | C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | ||||||||||
SMILES | CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | ||||||||||
Canonical SMILES | CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | ||||||||||
Melting Point | 276 - 280 °C | ||||||||||
Physical Description | Solid | ||||||||||
Solubility | 1.87e+00 g/L | ||||||||||
Synonyms | (R)-9-(2-phosphonylmethoxypropyl)adenine 9-(2-phosphonomethoxypropyl)adenine 9-(2-phosphonylmethoxypropyl)adenine 9-(2-phosphonylmethoxypropyl)adenine, (+-)-isomer 9-(2-Phosphonylmethoxypropyl)adenine, (R)-isomer - T357098 9-(2-phosphonylmethoxypropyl)adenine, (S)-isomer 9-PMPA (tenofovir) Disoproxil Fumarate, Tenofovir Disoproxil, Tenofovir Fumarate, Tenofovir Disoproxil tenofovir tenofovir disoproxil tenofovir disoproxil fumarate Viread |
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Reference | [1]. http://www.immunopaedia.org.za/fileadmin/new_all/case_studies/pdfs/tenofovir.pdf [2]. Witvrouw M, et al. Susceptibility of HIV-2, SIV and SHIV to various anti-HIV-1 compounds: implications for treatment and postexposure prophylaxis. Antivir Ther. 2004 Feb;9(1):57-65. [3]. Ying C, et al. Inhibition of the replication of the DNA polymerase M550V mutation variant of human hepatitis B virus by adefovir,tenofovir, L-FMAU, DAPD, penciclovir and lobucavir. J Viral Hepat. 2000 Mar;7(2):161-5. [4]. Wainberg MA, et al. In vitro selection and characterization of HIV-1 with reduced susceptibility to PMPA. Antivir Ther. 1999;4(2):87-94. [5]. De Clercq E, et al. Clinical potential of the acyclic nucleoside phosphonates cidofovir, adefovir, and tenofovir in treatment of DNA virus and retrovirus infections. Clin Microbiol Rev. 2003 Oct;16(4):569-96. [6]. Woratanarat K, et al. Tenofovir disoproxil fumarate-associated nephrotoxicity in HIV-infected patients: a prospective controlled study. J Med Assoc Thai. 2013 Apr;96(4):432-9. | ||||||||||
PubChem Compound | 21146529 | ||||||||||
Last Modified | Sep 13 2023 |
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